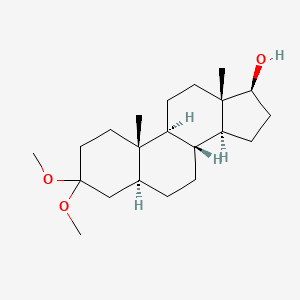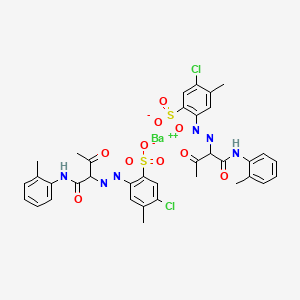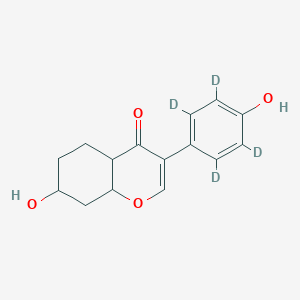
Tapentadol-d3 (hydrochloride) (CRM)
Descripción general
Descripción
Tapentadol-d3 (hydrochloride) (CRM) is a Certified Reference Material (CRM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . It is intended for use as an internal standard for the quantification of tapentadol by GC- or LC-MS . Tapentadol is categorized as an opioid .
Molecular Structure Analysis
The molecular formula of Tapentadol-d3 (hydrochloride) (CRM) is C14H20D3NO • HCl . The formal name is 3-[(1R,2R)-3-(dimethylamino-d3)-1-ethyl-2-methylpropyl]-phenol, monohydrochloride .Aplicaciones Científicas De Investigación
Dual Mechanism of Action
Tapentadol hydrochloride exhibits a dual mechanism of action, functioning as both a mu-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor. This unique combination contributes to its effectiveness in various pain models, ranging from acute to chronic pain (Tzschentke et al., 2007).
Analytical and Pharmacokinetic Studies
Tapentadol hydrochloride has been the subject of various analytical and pharmacokinetic studies. For instance, the development of a rapid RP-HPLC method for its quantification in biological matrices highlights its relevance in pharmacokinetic research (Sangeetha et al., 2021).
Drug Delivery Optimization
Research has focused on optimizing drug delivery systems for tapentadol hydrochloride. Studies like the application of design of experiment (DOE) for floating drug delivery enhance the drug's efficacy and controlled release (Jagdale et al., 2013).
Spectroscopic and Quantum Chemical Studies
Tapentadol hydrochloride has been examined through spectroscopic and quantum chemical methods to understand its structural and activity properties. These studies contribute to the knowledge of its molecular behavior and potential pharmaceutical applications (Arjunan et al., 2015).
Interaction with Pain Inhibition Pathways
There is significant research on how tapentadol hydrochloride interacts with pain inhibition pathways, particularly in chronic pain conditions. Studies have shown its effectiveness in enhancing endogenous pain inhibition mechanisms, which is crucial for managing chronic pain conditions like diabetic polyneuropathy (Niesters et al., 2014).
Characterization of Degradation Products
Understanding the stability and degradation products of tapentadol hydrochloride is essential for its safe and effective use. Research involving liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been conducted to identify and characterize its major degradation products under various stress conditions (Omkar et al., 2016).
Mecanismo De Acción
Tapentadol is an analgesic compound that acts centrally to attenuate pain. It has dual mechanisms of action as a mu-opioid receptor agonist and noradrenaline re-uptake inhibition . This dual mechanism provides a great advantage over classic opioids in pain management from nociceptive to neuropathic .
Safety and Hazards
Tapentadol can slow or stop your breathing, especially when you start using this medicine or whenever your dose is changed . It may be habit-forming, even at regular doses . Misuse of narcotic pain medication can cause addiction, overdose, or death . Fatal side effects can occur if you use opioid medicine with alcohol, or with other drugs that cause drowsiness or slow your breathing .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2R,3R)-2-methyl-1-[methyl(trideuteriomethyl)amino]pentan-3-yl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1/i3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELFLGGRLLOERW-RSOVORQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)C[C@H](C)[C@@H](CC)C1=CC(=CC=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201344782 | |
| Record name | Tapentadol-d3 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tapentadol-D3 Hydrochloride; Tapentadol-(N-methyl-D3) hydrochloride | |
CAS RN |
1435782-38-9 | |
| Record name | Tapentadol-d3 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)











